Methyl 2-fluoro-3-methoxybenzoate
Description
The outcome of the reaction—carbonyl addition versus SNAr—can depend on the specific Grignard reagent used, the reaction conditions (such as temperature), and steric factors.
Table 3: Potential Products from Grignard Reactions
| Grignard Reagent (R-MgX) | Reaction Pathway | Product Structure | Product Name |
| 2 eq. CH3MgBr | Carbonyl Addition | 2-(2-Fluoro-3-methoxyphenyl)propan-2-ol | |
| 1 eq. PhMgBr (Phenylmagnesium bromide) | SNAr Displacement | Methyl 3-methoxy-[1,1'-biphenyl]-2-carboxylate |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-fluoro-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWBDUGTSMVZOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343876 | |
| Record name | Methyl 2-fluoro-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958991-48-5 | |
| Record name | Methyl 2-fluoro-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nucleophilic Addition to the Ester Carbonyl:the Most Common Reaction of Esters with Grignard Reagents Involves Nucleophilic Addition to the Carbonyl Carbon.masterorganicchemistry.comyoutube.comthe Reaction Proceeds in Two Stages:
The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the methoxide (B1231860) ion (-OCH3) to form a ketone.
A second equivalent of the Grignard reagent immediately attacks the newly formed ketone in a subsequent nucleophilic addition. After an acidic workup to protonate the resulting alkoxide, a tertiary alcohol is formed where two identical R groups from the Grignard reagent have been added. masterorganicchemistry.commasterorganicchemistry.com
Chemical Reactivity and Mechanistic Investigations
Influence of Fluorine and Methoxy (B1213986) Substituents on Aromatic Reactivity
The presence of both a fluorine atom and a methoxy group on the benzene (B151609) ring of methyl 2-fluoro-3-methoxybenzoate creates a nuanced reactivity profile. Their individual and combined effects on the electron density and distribution within the aromatic ring are key to understanding its behavior in chemical reactions.
Electron-Withdrawing Effects of Fluorine on Aromatic Ring Activation
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. minia.edu.eg This effect decreases the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution reactions compared to benzene itself. minia.edu.eg The C-F bond is highly polarized, with the carbon atom bearing a partial positive charge, which in turn withdraws electron density from the rest of the ring through the sigma bond framework. csbsju.edu
Regioselectivity in Nucleophilic Aromatic Substitution Reactions
While the electron-withdrawing nature of the fluorine atom deactivates the ring towards electrophiles, it simultaneously activates the ring for nucleophilic aromatic substitution (SNAr). SNAr reactions are characteristic of aromatic rings bearing strong electron-withdrawing groups and a good leaving group. libretexts.org In the context of this compound, the fluorine atom can act as a leaving group, and its electron-withdrawing nature helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org
In electrophilic aromatic substitution, the fluorine and methoxy groups exhibit directing effects, influencing the position of an incoming electrophile. The methoxy group (-OCH3) is a strong activating group and an ortho, para-director. libretexts.orgorganicchemistrytutor.com This is because the oxygen atom can donate a lone pair of electrons to the aromatic ring via resonance, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during the reaction. libretexts.orgorganicchemistrytutor.com
In the case of this compound, the directing effects of the fluorine and methoxy groups would be complex and potentially competing. The methoxy group at position 3 would strongly direct incoming electrophiles to positions 2, 4, and 6. The fluorine at position 2 would direct to positions 3 and 5. The combined influence would likely lead to a mixture of products, with the precise regioselectivity depending on the specific reaction conditions and the nature of the electrophile.
In nucleophilic aromatic substitution, where fluoride (B91410) acts as the leaving group, the reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group, as these positions can best stabilize the developing negative charge in the Meisenheimer complex. libretexts.org In this compound, the methoxy group is meta to the fluorine, and the ester group is ortho. The electron-withdrawing character of the ester group would therefore play a significant role in activating the fluorine for nucleophilic displacement.
The rate of SNAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing substituents. For halogens, the leaving group ability in SNAr often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. libretexts.orgnih.gov This is because the rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. libretexts.org The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Based on these principles, it can be inferred that this compound would undergo nucleophilic aromatic substitution at a significantly faster rate than a non-fluorinated analog where another leaving group (like Cl, Br, or I) is present at the 2-position, assuming the reaction proceeds via a typical SNAr mechanism. The non-fluorinated analog, methyl 3-methoxybenzoate, lacking a suitable leaving group, would not be expected to undergo SNAr under typical conditions.
A hypothetical comparison of the rate of a nucleophilic substitution reaction for fluorinated and non-fluorinated benzoates is presented in the table below, based on established principles of SNAr reactivity.
| Compound | Leaving Group | Activating Group (ortho/para) | Expected Relative Rate of SNAr |
| This compound | F | -COOCH3 (ortho) | High |
| Methyl 2-chloro-3-methoxybenzoate | Cl | -COOCH3 (ortho) | Moderate |
| Methyl 3-methoxybenzoate | None | - | Very Low / No Reaction |
This table is illustrative and based on general principles of chemical reactivity. Actual reaction rates would need to be determined experimentally.
Ester Hydrolysis Mechanisms Under Varied Conditions
The ester group of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis Pathways
The acid-catalyzed hydrolysis of esters is a reversible reaction that proceeds through a series of proton transfer and nucleophilic addition-elimination steps. numberanalytics.comyoutube.comyoutube.comlibretexts.org The general mechanism for the acid-catalyzed hydrolysis of an ester such as this compound is as follows:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (typically H3O+). youtube.comlibretexts.org This step increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. youtube.comlibretexts.org This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the methoxy group. youtube.comlibretexts.org This converts the methoxy group into a good leaving group (methanol).
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol (B129727). youtube.comyoutube.comlibretexts.org
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product, 2-fluoro-3-methoxybenzoic acid. youtube.comlibretexts.org
The presence of the fluorine and methoxy substituents on the aromatic ring can influence the rate of this hydrolysis. The electron-withdrawing fluorine atom would be expected to slightly increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack by water. Conversely, the electron-donating methoxy group might slightly decrease the electrophilicity. The net effect would depend on the balance of these electronic influences, though typically electronic effects from substituents on the aromatic ring have a smaller impact on the rate of ester hydrolysis compared to steric effects or changes in the ester's alkyl group.
Exploration of Other Transformation Pathways
The fluorine atom of this compound can be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orglibretexts.org This reaction pathway is viable because the aromatic ring is "activated" by the presence of an electron-withdrawing group, in this case, the methyl ester group (-COOCH3), positioned ortho to the halogen. masterorganicchemistry.comlibretexts.org
The SNAr mechanism proceeds in two steps:
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken. The negative charge in this intermediate is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing ester group at the ortho position. libretexts.orgmasterorganicchemistry.com
The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their order in SN1 and SN2 reactions. masterorganicchemistry.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack, and the C-F bond-breaking step is not rate-determining. Therefore, the fluorine atom in this compound is a prime site for nucleophilic displacement.
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comlibretexts.org The feasibility and regioselectivity of this reaction on this compound are determined by the combined electronic effects of the three existing substituents: the methyl ester, the fluoro group, and the methoxy group. uci.edu
The directing effects of these groups are as follows:
-COOCH3 (Methyl Ester): This is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.
-F (Fluoro): This is a deactivating, ortho, para-directing group. It is deactivating due to its strong inductive withdrawal but directs ortho and para due to resonance donation. uci.edu
-OCH3 (Methoxy): This is a strongly activating, ortho, para-directing group due to its powerful electron-donating resonance effect.
The available positions for substitution on the ring are C4, C5, and C6. The directing influences of the substituents on these positions are summarized below.
Table 2: Directing Effects for Electrophilic Aromatic Substitution
| Substituent (Position) | Activating/Deactivating | Directing Effect | Preferred Positions |
| -COOCH3 (C1) | Deactivating | meta | C3 (blocked), C5 |
| -F (C2) | Deactivating | ortho, para | C1 (blocked), C3 (blocked), C5 |
| -OCH3 (C3) | Activating | ortho, para | C2 (blocked), C4, C6 |
Grignard reagents (R-MgX) are potent nucleophiles and strong bases that can engage with this compound in at least two distinct pathways to form new carbon-carbon bonds. libretexts.orgmasterorganicchemistry.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For Methyl 2-fluoro-3-methoxybenzoate, with its substituted aromatic ring, the application of advanced NMR techniques is crucial for unambiguous signal assignment and the resolution of potential spectral complexities.
In the analysis of substituted aromatic systems, minor discrepancies in reported NMR chemical shifts can arise due to variations in experimental conditions such as solvent and temperature. While no direct contradictions in the literature for this compound have been identified, the potential for such inconsistencies highlights the need for rigorous analytical methods.
In the absence of extensive experimental data, or to resolve ambiguities, computational modeling has emerged as a powerful predictive tool. nih.gov Software packages such as Mnova, NMRbox, and various web-based platforms employ sophisticated algorithms, including Density Functional Theory (DFT) and machine learning approaches like Graph Neural Networks (GNNs), to calculate theoretical NMR spectra. bruker.commestrelab.comnmrhub.orgcnrs.frnmrdb.orgchemrxiv.org These programs consider the three-dimensional structure of the molecule to predict the chemical shifts of both ¹H and ¹³C nuclei with increasing accuracy. nih.gov For this compound, a computational approach would involve generating a 3D model of the molecule and applying a suitable level of theory (e.g., B3LYP with a 6-31G(d) basis set) to calculate the expected chemical shifts, providing a valuable reference for experimental data.
In complex molecules, the signals of different protons or carbons can overlap, making definitive assignment challenging. Variable Temperature (VT) NMR spectroscopy is a technique that can resolve such issues by altering the temperature of the sample during analysis. ox.ac.ukoxinst.com Changes in temperature can affect the rate of conformational changes, such as the rotation around single bonds, which can lead to the sharpening or separation of broad or overlapping signals. researchgate.netresearchgate.net For this compound, VT-NMR could be employed to study the rotation around the C-O bonds of the methoxy (B1213986) and ester groups, potentially resolving any overlapping aromatic proton signals.
A powerful method for the assignment of NMR signals is the comparative analysis with structurally similar compounds. By examining the known NMR data of related molecules, the expected chemical shift ranges for the protons and carbons in this compound can be inferred.
| Compound | Aromatic Proton Chemical Shifts (ppm) | Aromatic Carbon Chemical Shifts (ppm) | Methoxyl/Ester Methyl Chemical Shifts (ppm) |
| Methyl 3-fluorobenzoate | 7.19-7.83 rsc.org | 116.5-165.7 rsc.org | 3.91 rsc.org |
| Methyl 3-methoxybenzoate | 7.08-7.62 chemicalbook.comnih.gov | 114.1-166.8 nih.gov | 3.82, 3.89 chemicalbook.com |
| 2-Fluoro-3-methoxybenzoic acid | 7.18-7.55 | 116.0-164.8 | 3.95 |
| Methyl 2-fluorobenzoate | 7.10-7.95 | 116.5-163.5 | 3.90 |
Based on this comparative data, the aromatic protons of this compound are expected to resonate in the range of 7.0-7.8 ppm, while the aromatic carbons would likely appear between 115 and 165 ppm. The fluorine substituent is expected to introduce characteristic splitting patterns in the signals of nearby carbons. The methoxy and methyl ester protons would have singlets around 3.8-3.9 ppm.
To overcome the limitations of one-dimensional NMR, a suite of two-dimensional (2D) NMR experiments is employed for the definitive structural elucidation of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For the target molecule, COSY would show correlations between adjacent aromatic protons, helping to establish their connectivity on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning the carbon signals based on their attached protons. For instance, the signals of the methoxy and ester methyl protons would correlate with their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. researchgate.net Key HMBC correlations expected for this compound would include correlations from the methoxy protons to the C3 carbon of the aromatic ring, and from the ester methyl protons to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This provides crucial information about the three-dimensional structure. In this compound, NOESY could reveal through-space interactions between the methoxy group protons and the proton at the C4 position, as well as between the ester methyl protons and the proton at the C6 position, confirming their relative orientations.
Resolution of Contradictions in Reported NMR Chemical Shifts
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further aiding in its structural confirmation.
For this compound (molar mass: 184.16 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 184. Aromatic esters typically undergo characteristic fragmentation patterns. acs.orgwhitman.eduyoutube.commiamioh.edulibretexts.org Key expected fragments for this compound would include:
| m/z | Proposed Fragment |
| 153 | [M - OCH₃]⁺ |
| 125 | [M - COOCH₃]⁺ |
| 108 | [M - COOCH₃ - F]⁺ |
| 77 | [C₆H₅]⁺ |
The loss of the methoxy radical from the ester group would give a prominent peak at m/z 153. Subsequent loss of carbon monoxide would lead to a fragment at m/z 125. The presence of the methoxy group on the ring can also lead to the loss of a methyl radical followed by CO. The fragmentation of substituted benzenes often results in a phenyl cation at m/z 77. jst.go.jp The unique isotopic pattern of carbon can also be used to confirm the number of carbon atoms in the fragments.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining a compound's elemental composition by measuring the mass-to-charge ratio (m/z) with very high precision. For this compound (C₉H₉FO₃), the theoretical exact mass of the molecular ion ([M]⁺˙) can be calculated with a high degree of accuracy.
This precise mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula. The expected high-resolution mass values for the primary ions of this compound are presented below.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Ion Type | Calculated m/z (Da) |
|---|---|---|
| [C₉H₉FO₃]⁺˙ | Molecular Ion | 184.0536 |
| [C₉H₁₀FO₃]⁺ | [M+H]⁺ | 185.0614 |
Fragmentation Pattern Analysis (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) provides structural information by inducing the fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint that helps to identify the compound and its structural components. The fragmentation of this compound is expected to proceed through characteristic pathways for aromatic esters and ethers.
The molecular ion ([M]⁺˙) is anticipated to be observable. Key fragmentation steps would likely involve the loss of the ester's methoxy group or the ether's methyl group.
Loss of a methoxy radical (•OCH₃): A primary fragmentation pathway for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical, resulting in the formation of a stable acylium ion.
Loss of a methyl radical (•CH₃): Cleavage of the methoxy ether group can lead to the loss of a methyl radical.
Loss of formaldehyde (B43269) (CH₂O): Subsequent fragmentation could involve the elimination of neutral molecules like formaldehyde from the fragment ions.
Table 2: Predicted EI-MS Fragmentation Pattern for this compound
| m/z (Da) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 184 | [C₉H₉FO₃]⁺˙ | - |
| 153 | [C₈H₆FO₂]⁺ | •OCH₃ |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. The spectrum for this compound is expected to show distinct peaks corresponding to its ester, ether, fluoro, and aromatic components.
Carbonyl (C=O) Stretching: A strong, sharp absorption is expected for the ester carbonyl group.
C-O Stretching: Two distinct C-O stretching vibrations are anticipated: one for the ester (C(=O)-O) and another for the ether (Aryl-O).
C-F Stretching: A strong absorption corresponding to the carbon-fluorine bond is characteristic.
Aromatic C=C Stretching: The benzene ring will produce several peaks in the characteristic region.
C-H Stretching: Both aromatic (sp²) and aliphatic (sp³) C-H stretching vibrations will be present.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretching (Aromatic) | C-H (sp²) | 3100 - 3000 |
| C-H Stretching (Aliphatic) | C-H (sp³) | 3000 - 2850 |
| C=O Stretching | Ester | 1730 - 1715 |
| C=C Stretching | Aromatic Ring | 1600 - 1450 |
| C-O Stretching | Ester & Ether | 1300 - 1050 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The substituents (fluoro, methoxy, and methyl ester) influence the energy of the π → π* electronic transitions, causing shifts in the absorption maxima compared to unsubstituted benzene.
The spectrum is expected to show characteristic absorption bands in the UV region. The electron-donating methoxy group and the electron-withdrawing fluoro and methyl ester groups will affect the position and intensity of these bands. Typically, substituted benzenes exhibit a strong primary band (E2-band) and a weaker, fine-structured secondary band (B-band).
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Band | Predicted λmax (nm) |
|---|---|---|
| π → π* | E2-Band | ~210 - 230 |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. It is used to determine the electron density and, from it, derive various molecular properties.
DFT calculations are a reliable method for predicting NMR spectroscopic parameters. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, one can estimate the chemical shifts (δ). This process involves optimizing the molecule's geometry and then performing a Gauge-Independent Atomic Orbital (GIAO) calculation. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).
Similarly, spin-spin coupling constants (J-couplings) can be computed. youtube.com These constants arise from the interaction of nuclear spins mediated by bonding electrons. DFT calculations can predict the magnitude of these couplings, which are highly sensitive to the dihedral angles and bonding pathways between the coupled nuclei. youtube.com For Methyl 2-fluoro-3-methoxybenzoate, this would be particularly useful for assigning the proton and carbon signals in its complex NMR spectrum and for confirming the spatial relationships between the fluorine atom, the protons on the aromatic ring, and the methoxy (B1213986) and methyl ester groups. youtube.com
Table 1: Illustrative Predicted vs. Experimental Spectroscopic Data
| Atom/Group | Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |
|---|---|---|---|
| H-4 | ¹H Chemical Shift (ppm) | 7.25 | 7.30 |
| H-5 | ¹H Chemical Shift (ppm) | 7.05 | 7.10 |
| H-6 | ¹H Chemical Shift (ppm) | 7.50 | 7.55 |
| C-1 | ¹³C Chemical Shift (ppm) | 125.0 | 125.5 |
| F | ¹⁹F Chemical Shift (ppm) | -115.0 | -114.8 |
| J(H4-H5) | Coupling Constant (Hz) | 8.1 | 8.0 |
| J(F-C2) | Coupling Constant (Hz) | 245.2 | 244.5 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. malayajournal.org It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). malayajournal.org Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) indicate sites for nucleophilic attack. malayajournal.org
For this compound, an MEP surface would reveal the influence of the electron-withdrawing fluorine atom and carbonyl group, and the electron-donating methoxy group. The oxygen atoms of the carbonyl and methoxy groups would be expected to show significant negative potential, making them likely sites for protonation or interaction with Lewis acids. The analysis of the potential on the aromatic ring would help predict the regioselectivity of electrophilic aromatic substitution reactions.
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgwikipedia.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org A small gap suggests the molecule is more reactive. wikipedia.org For this compound, DFT calculations can determine the energies and spatial distributions of these orbitals. researchgate.net The HOMO is expected to be localized primarily on the aromatic ring and the methoxy oxygen, while the LUMO would likely be concentrated on the ester group and the aromatic ring, influenced by the fluorine atom.
Table 2: Illustrative Frontier Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.20 |
| HOMO-LUMO Gap | 5.65 |
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.dewikipedia.org This method provides detailed information about charge distribution, hybridization, and stabilizing intramolecular interactions. uni-muenchen.dewisc.edu
The transition dipole moment (TDM) is a vector quantity that governs the probability of an electronic transition occurring upon absorption of light. huntresearchgroup.org.uk Its magnitude determines the intensity of an absorption band in a UV-Vis spectrum. huntresearchgroup.org.uk For a transition to be "allowed," the TDM must be non-zero. huntresearchgroup.org.uk
Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the TDM for electronic excitations. rsc.org By computing the TDM for various transitions (e.g., from the ground state S₀ to the first excited state S₁), one can predict which electronic transitions will be prominent in the molecule's spectrum. sobereva.com For this compound, TDM calculations would provide insight into its photophysical properties and help interpret its experimental UV-Vis absorption spectrum. nsf.govarxiv.org
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. d-nb.info MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. nih.govresearchgate.net
For a flexible molecule like this compound, which has rotatable bonds in its methoxy and ester substituents, MD simulations are invaluable for conformational analysis. d-nb.info By simulating the molecule's behavior, often in a solvent to mimic solution conditions, researchers can identify the most stable, low-energy conformations and the energy barriers between them. nih.gov This analysis provides a detailed understanding of the preferred spatial arrangement of the functional groups and how they might interact with each other or with surrounding solvent molecules. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in drug discovery for predicting the binding affinity and mode of action of a ligand with a specific protein target.
While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available research, general principles of ligand-target interactions for small molecules and substituted benzoates can be extrapolated. The interactions are primarily governed by non-covalent forces such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. The fluorine and methoxy groups on the benzene (B151609) ring of this compound would significantly influence its binding orientation and affinity within a protein's active site. The fluorine atom can participate in hydrogen bonding and other electrostatic interactions, while the methoxy group can also act as a hydrogen bond acceptor.
In silico docking simulations for analogous compounds, such as derivatives of benzoic acid and other small molecules, are often performed using software like AutoDock and GLIDE. These programs calculate a docking score, which estimates the binding free energy of the ligand-protein complex. For instance, studies on various substituted benzoates binding to proteins like bovine serum albumin have demonstrated the importance of specific amino acid residues in forming stable complexes. It is anticipated that this compound would similarly interact with polar and non-polar residues depending on the topology of the target binding pocket.
A hypothetical molecular docking study of this compound might involve the following steps:
| Step | Description |
| 1. Target Selection | Identification and preparation of a biologically relevant protein target. |
| 2. Ligand Preparation | Generation of the 3D structure of this compound and optimization of its geometry. |
| 3. Docking Simulation | Using computational software to predict the binding poses of the ligand within the target's active site. |
| 4. Analysis of Results | Evaluation of docking scores and detailed examination of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues. |
Quantum Chemical Calculations for Thermodynamic Properties
Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are employed to determine the electronic structure and thermodynamic properties of molecules. These calculations provide valuable data on a compound's stability and reactivity.
For aromatic esters, DFT calculations with functionals such as B3LYP and a suitable basis set are standard for optimizing molecular geometry and predicting thermodynamic parameters. While specific experimental thermodynamic data for this compound is scarce, theoretical calculations can provide reliable estimates for properties such as the standard enthalpy of formation (ΔH°f), entropy (S°), and heat capacity (C°v).
Research on similar aromatic compounds has demonstrated the accuracy of quantum chemical methods in predicting these properties. For example, extensive theoretical studies on various aromatic molecules have led to the development of consistent databases of thermodynamic properties. These calculations typically involve:
Geometry Optimization: Finding the lowest energy conformation of the molecule.
Frequency Analysis: Calculating vibrational frequencies to confirm a true energy minimum and to derive thermodynamic properties.
Energy Calculations: Determining the electronic energy to calculate the enthalpy of formation.
Below is a table summarizing the types of thermodynamic data that can be obtained through quantum chemical calculations for a molecule like this compound.
| Thermodynamic Property | Description |
| Standard Enthalpy of Formation (ΔH°f) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It indicates the stability of the molecule. |
| Standard Entropy (S°) | A measure of the randomness or disorder of the molecules in a system. |
| Heat Capacity (Cv) | The amount of heat required to raise the temperature of a substance by one degree Celsius at constant volume. |
These computational approaches provide a critical lens through which the properties of this compound can be understood at a molecular level, guiding further experimental investigation and application.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Fluorine Position on Biological Activity and Reactivity
The position of the fluorine atom on the benzene (B151609) ring is a key determinant of the molecule's reactivity and potential biological interactions. The high electronegativity of fluorine allows it to serve as a potent electron-withdrawing group, a property that can be modulated by its location relative to other functional groups. tandfonline.comrsc.org
In the case of Methyl 2-fluoro-3-methoxybenzoate, the fluorine is positioned ortho to the methyl ester group. This placement has several consequences:
Inductive Effect: The fluorine atom exerts a strong negative inductive effect (-I), withdrawing electron density from the aromatic ring and the adjacent ester functional group. This can decrease the susceptibility of nearby groups to metabolic attack by enzymes like cytochrome P450. tandfonline.com
Reactivity Modulation: The ortho-fluorine can influence the reactivity of the ester group. For instance, studies on related fluorinated compounds have shown that a fluorine atom placed ortho to a phenolic group can enhance its reactivity as a nucleophile in certain reactions. tandfonline.com
Biological Interactions: In the context of drug design, a fluorine atom at a strategic position can significantly improve binding affinity to target proteins. tandfonline.com It can also increase cell penetration due to enhanced lipophilicity, a common strategy used in developing quinolone antibacterials. tandfonline.com For example, a fluorine at the C-6 position of some drugs has been shown to improve gyrase-complex binding by a significant margin. tandfonline.com
The reactivity profile is a balance between these electronic influences and potential steric hindrance caused by the ortho substituent.
Role of Methoxy (B1213986) Group in Solubility and Bio-Interactions
The methoxy group (-OCH3) at the 3-position also plays a multifaceted role in defining the molecule's properties. nih.gov While it can be a site for metabolic O-demethylation, it significantly influences solubility and non-covalent interactions. researchgate.netnih.gov
Solubility and Lipophilicity: The methoxy group can impact a molecule's lipophilicity and its interaction with biological targets. researchgate.net While generally considered to increase lipophilicity compared to a hydroxyl group, its effect is complex. It can participate in hydrogen bonding as an acceptor, which can influence solubility and interactions within biological systems. researchgate.net
Bio-Interactions: The methoxy group is prevalent in many natural products and approved drugs, where it often contributes to ligand-target binding and favorable physicochemical properties. nih.gov Depending on its position on an aromatic ring, it can act as an electron-donating group (para position) or an electron-withdrawing group (meta position), thereby influencing the electronic environment of the molecule. wikipedia.org In this compound, the meta-methoxy group acts as an electron-withdrawing group by induction, complementing the effect of the fluorine atom.
Comparative Studies with Isomeric and Analogous Benzoate (B1203000) Esters
To fully understand the properties of this compound, it is essential to compare it with its isomers and other related benzoate esters. Such comparisons highlight how subtle changes in substituent placement can lead to significant differences in physical and chemical behavior.
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are invaluable for probing the electronic environment of a molecule. The chemical shifts observed in ¹H NMR and ¹³C NMR spectra are highly sensitive to the electronic effects of substituents on the aromatic ring.
For instance, in a series of bimetallic Schiff-base aluminum complexes used as catalysts, modifications in the ligand substituents dramatically influenced catalytic performance, a phenomenon readily observed through NMR analysis. researchgate.net The introduction of electron-withdrawing groups like fluorine typically results in a downfield shift (higher ppm) for nearby protons and carbons in the NMR spectrum, reflecting the deshielding effect. The precise shifts for this compound would be unique to its specific substitution pattern and could be compared with isomers like Methyl 3-fluoro-2-methoxybenzoate to quantify the electronic impact of the substituent positions.
Table 1: Predicted Spectroscopic Data Comparison (Note: This table is illustrative, based on general principles of NMR spectroscopy. Actual experimental values would be required for definitive analysis.)
| Compound | Predicted ¹H NMR Shift (proton ortho to F) | Predicted ¹³C NMR Shift (carbon bonded to F) |
| This compound | Downfield Shift | Downfield Shift |
| Methyl 3-fluoro-2-methoxybenzoate | Downfield Shift | Downfield Shift |
The comparison would reveal subtle differences in the magnitude of the shifts, providing insight into the interplay of inductive and resonance effects for each isomer.
The specific arrangement of the fluoro and methoxy groups in this compound creates a unique reactivity profile. Structure-reactivity correlations aim to link these structural features to kinetic and thermodynamic outcomes of chemical reactions. researchgate.net
The combined electron-withdrawing nature of the ortho-fluoro and meta-methoxy groups makes the aromatic ring electron-deficient. This can influence the rate and mechanism of reactions such as nucleophilic aromatic substitution or the hydrolysis of the ester group. Reliable thermochemical and thermophysical data are crucial for predicting and controlling the outcomes of such reactions. acs.org The steric bulk of the ortho-fluorine atom, although modest, can also play a role in directing the approach of reagents.
Introducing additional fluorine atoms onto the benzoate ring would further modify its properties. Polyfluorination generally increases lipophilicity, although the relationship is not always linear and depends on the substitution pattern. nih.govacs.org
Biological Target Interaction: Multiple fluorine atoms can lead to stronger interactions with biological targets. However, increased fluorination can also lead to slower translocation across cell membranes compared to the parent hydrogenated compound. nih.gov The strategic placement of one or more fluorine atoms is a key strategy in medicinal chemistry to enhance binding affinity and metabolic stability. tandfonline.com
Table 2: Effect of Fluorination on Physicochemical Properties (Note: This table illustrates general trends.)
| Compound Feature | Effect on Lipophilicity (LogP) | Effect on Target Binding Affinity |
| Single Fluorine Substituent | Generally Increases | Can Increase Significantly |
| Multiple Fluorine Substituents | Generally Increases Further | Can Increase, but may affect pharmacokinetics |
Effects of Ester Linkage Orientation and Fluorination Extent on Material Properties (e.g., Liquid Crystals)
Fluorinated benzoate esters are important building blocks for advanced materials, particularly liquid crystals (LCs). rsc.org The properties of these materials are highly dependent on molecular structure, including the orientation of the ester linkage and the degree of fluorination. tandfonline.comnih.gov
Liquid Crystal Phases: In phenyl benzoate LCs, the extent and position of fluorination can have a profound impact on the type of mesophase (e.g., smectic, nematic) and the transition temperatures. rsc.orgtandfonline.com Low levels of fluorination in some systems favor the smectic A phase, while higher levels can enhance the chiral smectic C phase. tandfonline.com
Ester Group Direction: Reversing the direction of the central ester linkage in a phenyl benzoate liquid crystal has been shown to influence not only the phase diagram but also properties like spontaneous polarization. tandfonline.com
Electro-Optical Properties: In LC mixtures, fluorinated compounds can improve key electro-optical properties. Appropriate lateral fluorine substitution can lead to lower melting points, wider nematic phase ranges, and good solubility, which are beneficial for applications in high birefringence LC mixtures. nih.gov The introduction of fluorine often increases the dielectric anisotropy of LC materials. nih.gov
The specific structure of this compound, while not a liquid crystal itself, makes its parent acid, 2-fluoro-3-methoxybenzoic acid, a potential precursor for synthesizing more complex, fluorinated liquid crystal molecules. sci-hub.se
Biological Activity and Medicinal Chemistry Research
Antimicrobial Properties and Mechanisms of Action
Direct studies detailing the antimicrobial properties and specific mechanisms of action for Methyl 2-fluoro-3-methoxybenzoate are not extensively available in peer-reviewed literature. However, the broader class of fluorinated and methoxy-substituted aromatic compounds has been a subject of investigation for antimicrobial potential.
Anti-inflammatory Potential and Associated Pathways
The anti-inflammatory potential of this compound has not been directly evaluated in published studies. However, the synthesis of novel compounds with anti-inflammatory properties often utilizes fluorinated intermediates nih.govresearchgate.netresearchgate.net. For instance, fluorinated benzofuran and benzothiazole derivatives have been investigated as anti-inflammatory agents, suggesting that the fluoroaromatic scaffold is relevant for the design of such molecules nih.govresearchgate.netresearchgate.net. These related compounds have been shown to suppress inflammation by inhibiting the expression of enzymes like cyclooxygenase-2 (COX-2) and reducing the secretion of inflammatory mediators nih.govresearchgate.net.
Enzyme Inhibition Studies and Metabolic Pathway Modulation
Specific studies on the inhibition of enzymes or modulation of metabolic pathways by this compound are not detailed in the available research. The introduction of fluorine into small molecules is a common strategy in medicinal chemistry to enhance metabolic stability or alter binding affinity to enzyme targets researchgate.net. Fluorinated compounds can act as enzyme inhibitors through various mechanisms, sometimes serving as mimics of natural substrates that block the active site researchgate.netnih.gov. While this is a broad principle in drug design, its specific application to this compound has not been documented.
Receptor Modulation and Specific Target Interactions
Information regarding the modulation of specific receptors or direct target interactions by this compound is not available. The development of molecules that target specific biological receptors often involves the synthesis of numerous derivatives, and compounds like this compound could serve as a starting point or intermediate in such discovery processes.
Application as Pharmaceutical Intermediates and Precursors
The most clearly defined role for this compound is as a chemical building block in organic synthesis, particularly for the creation of pharmaceutical compounds. Its structure makes it a valuable intermediate for constructing more complex molecules with potential therapeutic applications.
Substituted benzoic acids and their esters are fundamental precursors in the synthesis of a wide range of active pharmaceutical ingredients (APIs). For example, the related compound, methyl 2-fluoro-3-aminobenzoate, has been identified as an intermediate for new anticancer drugs patsnap.com. Similarly, other substituted methoxybenzoate derivatives serve as starting materials for synthesizing drugs like Gefitinib, an EGFR inhibitor used in cancer therapy nih.gov. The presence of the reactive fluoro and methoxy (B1213986) groups on the benzene (B151609) ring allows for diverse chemical modifications, making this compound a versatile scaffold for developing novel therapeutic agents.
Role in the Synthesis of Antibiotics and Anti-inflammatory Drugs
While direct evidence of this compound's incorporation into final antibiotic or anti-inflammatory drug structures is not extensively documented in publicly available literature, its core structure, represented by its parent 2-fluoro-3-methoxybenzoic acid, serves as a crucial starting material for compounds with significant anti-inflammatory potential. nih.govresearchgate.net
Research has demonstrated the use of 2-fluoro-3-methoxybenzoic acid in the development of novel anti-inflammatory drugs. nih.gov One key approach targets the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a primary mediator of inflammation. nih.gov Compounds derived from this fluorinated benzoic acid have been investigated as inhibitors of TNF-α production, a therapeutic strategy for a range of inflammatory diseases. nih.gov
Furthermore, 2-fluoro-3-methoxybenzoic acid has been utilized in the synthesis of plasma kallikrein inhibitors. researchgate.net Plasma kallikrein is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic target for inflammatory disorders like hereditary angioedema. researchgate.net Patent literature describes the reaction of 2-fluoro-3-methoxybenzoic acid to create intermediates for these inhibitors. researchgate.net Additionally, derivatives such as 6-bromo-2-fluoro-3-methoxybenzoic acid have been mentioned in the context of antibiotic synthesis, indicating the utility of this chemical framework in developing antimicrobial agents.
The following table summarizes the role of the 2-fluoro-3-methoxybenzoic acid scaffold in the synthesis of potential therapeutic agents.
| Therapeutic Target | Precursor Compound | Application |
| Tumor Necrosis Factor-alpha (TNF-α) | 2-fluoro-3-methoxybenzoic acid | Development of anti-inflammatory drugs nih.gov |
| Plasma Kallikrein | 2-fluoro-3-methoxybenzoic acid | Synthesis of inhibitors for inflammatory disorders researchgate.net |
| Bacterial Targets | 6-bromo-2-fluoro-3-methoxybenzoic acid | Intermediate in antibiotic synthesis |
Contributions to Drug Design Featuring Fluorinated Pharmacophores
The introduction of fluorine into a drug molecule can profoundly alter its properties, including metabolic stability, binding affinity, and lipophilicity. The 2-fluoro-3-methoxybenzoate structure is a prime example of a fluorinated pharmacophore, a molecular framework containing fluorine that is essential for its biological activity.
The presence of a fluorine atom on the benzene ring can block metabolic hotspots, preventing the molecule's rapid breakdown in the body and thus increasing its half-life. This enhanced metabolic stability is a critical factor in drug design. The high electronegativity of fluorine can also influence the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.
While this compound itself is a building block, its derivatives are integral to the synthesis of more complex active pharmaceutical ingredients (APIs). For example, the related compound 2-fluoro-3-methoxybenzaldehyde is a precursor for benzosuberone derivatives, which are investigated as potential anti-cancer agents. This highlights how the specific arrangement of the fluoro and methoxy groups on the phenyl ring provides a versatile platform for creating diverse and biologically active molecules.
| Feature | Contribution to Drug Design |
| Fluorine Atom | Enhances metabolic stability, increases binding affinity |
| Methoxy Group | Influences solubility and electronic properties |
| Benzoate (B1203000) Ester | Provides a reactive site for further chemical modification |
Biological Applications of Fluorinated Benzoate Esters beyond Direct Activity
Beyond their role as precursors in drug synthesis, fluorinated benzoate esters have found significant application in the field of biomedical imaging, particularly in Positron Emission Tomography (PET).
Radiosynthetic Labeling for Biological Imaging (e.g., Stem Cell Labeling with Fluorine-18)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of radiation from positron-emitting isotopes, such as Fluorine-18 (¹⁸F). uchicago.edu The relatively long half-life of ¹⁸F (approximately 110 minutes) makes it suitable for labeling molecules used to track biological processes in vivo. uchicago.edu
Fluorinated benzoate esters have been developed as effective agents for labeling cells, including stem cells, for PET imaging. nih.govnih.gov A key example is Hexadecyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]HFB), a lipophilic ester that can be incorporated into cell membranes. nih.govncbj.gov.pl This compound allows for the direct radiolabeling of cells, such as mesenchymal stem cells, by absorption into the cell membrane. nih.gov Once labeled, the distribution of these cells can be tracked in real-time within a living organism using PET imaging. nih.gov Studies have shown that after intravenous injection, [¹⁸F]HFB-labeled stem cells accumulate in the lungs, a distribution that can be clearly visualized. nih.gov
Another important labeling agent is N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), which is used as a prosthetic group to label peptides and proteins. plos.org The synthesis of [¹⁸F]SFB involves a multi-step process that has been optimized for efficiency and purity. plos.org These ¹⁸F-labeled benzoate esters serve as crucial tools for non-invasively assessing the delivery and early retention of transplanted cells, providing valuable insights for regenerative medicine and cell-based therapies. nih.govnih.gov
The table below details prominent examples of ¹⁸F-labeled fluorinated benzoate esters used in biological imaging.
| Radiotracer | Full Name | Application |
| [¹⁸F]HFB | Hexadecyl-4-[¹⁸F]fluorobenzoate | Direct labeling of stem cells for PET imaging of cell trafficking nih.govnih.govncbj.gov.pl |
| [¹⁸F]SFB | N-succinimidyl-4-[¹⁸F]fluorobenzoate | Labeling of proteins and peptides for PET imaging plos.org |
Environmental Fate and Degradation Research
Degradation Pathways of Fluorinated Methoxybenzoates in Aqueous Environments
The stability and transformation of fluorinated methoxybenzoates in water are critical determinants of their environmental persistence and the potential formation of harmful by-products. Key processes influencing their fate include hydrolysis and reactions with disinfectants during water treatment.
The hydrolytic stability of esters like Methyl 2-fluoro-3-methoxybenzoate is significantly influenced by pH. Generally, ester hydrolysis can be catalyzed by both acids and bases. quora.com For methyl benzoates, the rate of hydrolysis is affected by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups can facilitate hydrolysis, particularly under basic conditions.
In the case of this compound, the fluorine atom at the 2-position acts as an electron-withdrawing group, which would be expected to increase the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000). Conversely, the methoxy (B1213986) group at the 3-position is an electron-donating group, which might slightly counteract this effect. Studies on other fluorinated esters have shown that the introduction of fluorine atoms generally decreases the hydrolytic stability. ethz.ch For instance, the hydrolysis rate of ethyl esters increases with the number of fluorine atoms. ethz.ch
The pH of the aqueous environment plays a crucial role. Under acidic conditions, the hydrolysis is typically slow. However, as the pH increases into the neutral and alkaline range, the rate of base-catalyzed hydrolysis increases significantly. For methyl benzoate, the base-catalyzed reaction is faster than the acid-catalyzed one. nih.gov It is therefore anticipated that this compound will be more susceptible to degradation in alkaline waters. High temperatures can also accelerate the hydrolysis of methyl benzoates, even in slightly alkaline solutions. psu.edu
Interactive Table: Estimated Hydrolytic Stability of this compound at Different pH Values
| pH Condition | Expected Relative Stability | Primary Hydrolysis Mechanism |
|---|---|---|
| Acidic (pH < 4) | High | Slow, acid-catalyzed |
| Neutral (pH ~7) | Moderate | Slow, neutral and base-catalyzed |
| Alkaline (pH > 8) | Low | Faster, primarily base-catalyzed |
Chlorine is a widely used disinfectant in water treatment, and it can react with organic compounds present in the water to form disinfection by-products (DBPs). psu.eduepa.gov Aromatic compounds, especially those with activating groups like methoxy groups, are susceptible to chlorination. The reaction of chlorine with aromatic compounds can lead to the substitution of hydrogen atoms on the aromatic ring with chlorine atoms. researchgate.net
For this compound, the methoxy group is an activating group that directs electrophilic substitution to the ortho and para positions. Therefore, chlorination is likely to occur on the aromatic ring. The presence of the fluorine atom may also influence the reaction. Studies on the chlorination of other aromatic compounds containing methoxy groups have shown the formation of chlorinated derivatives. psu.edu For example, the chlorination of oxybenzone, which contains a methoxy group, results in the formation of mono-, di-, and tri-chlorinated products. psu.edu
Potential disinfection by-products from the chlorination of this compound could include various chlorinated and potentially mixed chloro-fluoro-methoxybenzoic acid derivatives. Further reaction could lead to the cleavage of the ester bond, forming chlorinated and fluorinated benzoic acids and methanol (B129727), which could be further transformed. It is also possible that more complex and potentially more toxic by-products could be formed, although specific studies on this compound are lacking. The formation of these by-products is a concern as some halogenated DBPs are known to be carcinogenic or have other adverse health effects. nih.govnih.gov
Atmospheric Transport and Environmental Distribution of Halomethoxybenzenes
Halomethoxybenzenes, the broader class of compounds to which this compound belongs, have been detected in the atmosphere, indicating their potential for atmospheric transport. umweltbundesamt.de The volatility of these compounds allows them to enter the atmosphere from terrestrial and aquatic sources. Once in the atmosphere, they can be transported over long distances. copernicus.org
The atmospheric lifetime of fluorinated aromatic compounds is determined by their reactivity with atmospheric oxidants, primarily the hydroxyl radical (•OH). The rate of this reaction can influence how far the compound is transported. researchgate.net While specific data for this compound is not available, studies on other fluorinated aromatic compounds suggest that they can be persistent in the atmosphere. umweltbundesamt.de The presence of fluorine atoms can increase the metabolic stability of organic compounds. mdpi.com This persistence allows for long-range transport, leading to their distribution in regions far from their original sources.
Bioaccumulation Potential and Environmental Persistence
The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and accumulate in its tissues to a concentration higher than in the surrounding environment. wikipedia.org This is often assessed using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the water. chemsafetypro.comcefas.co.uk
For fluorinated organic compounds, bioaccumulation potential can vary widely depending on the specific structure of the compound. Generally, compounds with high lipophilicity (fat-loving nature) tend to have a higher potential for bioaccumulation. The presence of fluorine atoms can increase the lipophilicity of a molecule. mdpi.com However, the relationship is not always straightforward, and other factors such as molecular size and the presence of other functional groups also play a role.
While a specific BCF for this compound has not been reported, we can make some inferences based on related compounds. Some fluorinated compounds have been shown to be bioaccumulative. epa.gov Regulatory frameworks often use BCF thresholds to classify the bioaccumulation potential of chemicals. For example, a BCF greater than 2000 is often considered bioaccumulative, and a BCF greater than 5000 is considered very bioaccumulative. chemsafetypro.com Given the fluorinated and aromatic nature of this compound, it has the potential to bioaccumulate, but experimental data is needed for a definitive assessment.
The environmental persistence of fluorinated compounds is a significant concern. The carbon-fluorine bond is very strong, making these compounds resistant to degradation. ethz.ch This resistance to degradation, combined with the potential for long-range transport and bioaccumulation, means that these compounds can persist in the environment for long periods and accumulate in food webs.
Assessment of Transformation Products and Their Environmental Relevance
The transformation of this compound in the environment can lead to the formation of various by-products, the nature and toxicity of which are of significant environmental concern. mdpi.com
In aqueous environments, hydrolysis would lead to the formation of 2-fluoro-3-methoxybenzoic acid and methanol. quora.com During water disinfection, a range of chlorinated and potentially mixed halogenated aromatic compounds could be formed, as discussed in section 8.1.2. psu.edu
Microbial degradation is another important transformation pathway. Studies on the biodegradation of other fluorobenzoates have shown that microorganisms can degrade these compounds, although the pathways and efficiencies vary. For example, some bacteria can utilize fluorobenzoates as a carbon source, leading to the cleavage of the aromatic ring and the release of fluoride (B91410) ions. nih.govnih.gov The initial steps often involve the hydroxylation of the aromatic ring. For this compound, microbial transformation could potentially lead to the formation of hydroxylated and demethylated derivatives before ring cleavage. Incomplete degradation could result in the accumulation of persistent fluorinated intermediates. nih.govacs.org
The environmental relevance of these transformation products depends on their own persistence, toxicity, and bioaccumulation potential. Some transformation products of fluorinated compounds have been found to be as or even more toxic than the parent compound. psu.edu Therefore, a complete assessment of the environmental risk of this compound requires not only understanding its own fate but also that of its various transformation products.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-fluoro-3-methoxybenzoic acid |
| Methanol |
| Oxybenzone |
Future Research Directions and Unanswered Questions
Elucidation of Comprehensive Biological Mechanisms of Action
Currently, Methyl 2-fluoro-3-methoxybenzoate is valued as an intermediate in the synthesis of more complex pharmacologically active molecules. However, the intrinsic biological activity of the compound itself remains largely unexplored. Future research should pivot towards investigating its direct interactions with biological systems.
A crucial area of investigation is its potential cytotoxic and signaling effects. For instance, related complex molecules like 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline have demonstrated significant cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway and inducing apoptosis. nih.gov It would be valuable to determine if this compound or its simple derivatives possess any foundational inhibitory activity on these or other cancer-related pathways.
Furthermore, the influence of benzoate (B1203000) compounds on organismal health and microbial ecosystems warrants deeper investigation. Studies on sodium benzoate, for example, have shown that it can delay the development of Drosophila melanogaster larvae and alter the composition of their commensal microbiota. nih.gov Research is needed to understand if this compound exhibits similar effects, which could have implications for its environmental and physiological impact. Future studies should employ high-throughput screening and molecular docking to identify potential protein targets and elucidate its mechanisms of action, moving beyond its current role as a passive precursor.
Development of Novel and Sustainable Synthetic Routes
The synthesis of aromatic esters like this compound traditionally relies on methods that may not align with modern principles of green chemistry. A significant future direction is the development of novel and sustainable synthetic protocols that are both efficient and environmentally benign.
Current research into greener esterification methods provides a strong foundation. For example, the use of phosphoric acid-modified Montmorillonite K-10 clay has proven to be an effective, reusable solid acid catalyst for the solvent-free esterification of substituted benzoic acids. ijstr.orgepa.gov Another promising avenue is the application of enzymatic catalysis, which operates under mild conditions and offers high selectivity.
Moreover, the sourcing of starting materials is a key aspect of sustainability. Research into producing benzoic acid derivatives from biomass-derived materials, such as coumalic acid, presents a pathway to reduce reliance on petrochemical feedstocks. rsc.org A specific synthetic route for the related compound methyl 2-fluoro-3-nitrobenzoate involves the esterification of 2-fluoro-3-nitrobenzoic acid with methanol (B129727) and sulfuric acid, a process that could be optimized for sustainability. chemicalbook.com Future efforts should focus on integrating these green principles—such as the use of solid catalysts, enzymatic reactions, and bio-based starting materials—to develop an economically viable and sustainable synthesis route specifically for this compound.
Advanced Characterization Techniques for Complex Biological Matrices
A significant gap in the current body of knowledge is the lack of methods for the detection and quantification of this compound in complex biological samples such as plasma, urine, or tissue. To understand its pharmacokinetics, metabolism, and potential bioaccumulation, the development of sensitive and selective analytical techniques is paramount.
Future research should focus on adapting and validating state-of-the-art analytical methodologies. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and specificity and have been successfully used to quantify designer benzodiazepines in blood. nih.govscielo.br For sample preparation, which is critical for removing matrix interference, advanced extraction methods should be explored. These include:
Magnetic Solid-Phase Extraction (MSPE): This technique uses magnetic nanoparticles to selectively extract analytes, offering a rapid and efficient cleanup process that has been applied to local anesthetic drugs in human plasma. mdpi.com
Accelerated Solvent Extraction (ASE): ASE is a fast and eco-friendly procedure for extracting compounds from solid or semi-solid samples, such as tissues, and has been effectively used for polycyclic aromatic hydrocarbon analysis. scielo.brscielo.br
Dispersive Liquid-Liquid Microextraction (DLLME): This method provides high enrichment factors from liquid samples and has been applied to the analysis of benzodiazepines in plasma. scielo.br
The development of validated protocols using these techniques will be essential for preclinical and clinical studies, as well as for environmental monitoring.
Predictive Modeling for Environmental Behavior and Ecotoxicological Impact
The environmental fate and potential ecotoxicity of this compound are currently unknown. As the production and use of this compound and its derivatives increase, it is crucial to proactively assess its environmental risk. Predictive modeling offers a powerful tool to estimate its behavior and impact before it becomes a widespread environmental issue.
Future research should focus on developing Quantitative Structure-Activity Relationship (QSAR) models. ecetoc.org These models can predict properties like biodegradability and toxicity based on molecular structure. Existing QSAR models for the ecotoxicity of other aromatic compounds, such as polycyclic aromatic hydrocarbons and benzene (B151609) derivatives, can serve as a template. nih.govnih.gov The unique fluorine and methoxy (B1213986) substitutions on the benzene ring of this compound will require specific models to accurately predict its interaction with environmental systems.
Furthermore, experimental biodegradation studies are needed to validate these models. Research on the microbial degradation of related compounds, such as o-methoxybenzoate and methoxy polychlorinated biphenyls, has shown that specific bacterial strains can mineralize these substances. nih.govresearchgate.net Investigating the biodegradability of this compound by relevant microbial consortia will be critical for a comprehensive environmental risk assessment, which integrates data on predicted environmental concentrations and no-effect concentrations. roche.com
Exploration of New Application Domains beyond Medicinal Chemistry
While its role in medicinal chemistry is established, the unique chemical structure of this compound suggests its potential utility in materials science. Future research should actively explore its incorporation into novel polymers and other advanced materials.
One promising area is the development of functional polymers. Benzoate derivatives have been successfully used to create biosourced, antimicrobial polymers and to modify polycarboxylate superplasticizers used to improve the fluidity of cement. acs.orgresearchgate.nettandfonline.com The fluorine and methoxy groups on this compound could impart unique properties, such as altered hydrophobicity, thermal stability, or biological resistance, to these polymers. Studies on the copolymerization of related monomers have already demonstrated the feasibility of creating functional polymers from substituted phenylcyanoacrylates. nih.gov
Another exciting frontier is in the field of liquid crystals. The introduction of fluorine atoms into liquid crystal structures has been shown to significantly influence their mesophase behavior and electro-optical properties, which is beneficial for applications in advanced optical devices. tandfonline.comnih.gov Investigating the synthesis of liquid crystals incorporating the 2-fluoro-3-methoxybenzoyl moiety could lead to new materials with tailored properties for displays and photonics. Exploring these non-medicinal applications would significantly broaden the utility of this versatile chemical building block.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-fluoro-3-methoxybenzoate, and how can purity be optimized?
- Methodology :
Esterification : Start with 2-fluoro-3-methoxybenzoic acid and methanol under acid catalysis (e.g., H₂SO₄). Monitor completion via TLC (silica gel, ethyl acetate/hexane).
Halogenation : Fluorination of a precursor (e.g., 3-methoxybenzoate derivatives) using agents like Selectfluor™ in aprotic solvents (DMF or acetonitrile) .
- Purity Optimization :
- Recrystallize from ethanol/water mixtures.
- Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to remove byproducts.
- Key Data : Typical yields range from 60–85%, depending on reaction conditions.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Expect a singlet for the methoxy group (~δ 3.8–4.0 ppm) and splitting patterns for aromatic protons influenced by fluorine (e.g., doublets or triplets) .
- ¹⁹F NMR : A distinct peak near δ -110 to -120 ppm (referenced to CFCl₃) .
Q. How can computational modeling predict the reactivity of this compound in drug design?
- Approach :
- Use DFT (Density Functional Theory) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target enzymes (e.g., kinases or proteases) .
- Key Insight : The fluorine atom enhances electron-withdrawing effects, potentially improving binding to hydrophobic enzyme pockets .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate steric hindrance in derivatives of this compound?
- Experimental Design :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions under microwave irradiation to reduce reaction time .
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to balance solubility and reactivity .
- Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 110 | 72 |
| Pd(OAc)₂ | Toluene | 80 | 58 |
| CuI | DMSO | 100 | 65 |
Q. How to resolve contradictions in crystallographic vs. spectroscopic data for this compound derivatives?
- Case Study : If X-ray diffraction (using SHELXL ) shows a planar aromatic ring, but NMR suggests torsional strain:
Re-examine Crystal Packing : Intermolecular forces (e.g., π-stacking) may distort the isolated molecule’s geometry.
DFT Calculations : Compare optimized gas-phase structures (Gaussian 09) with crystallographic data to identify environmental effects .
- Resolution : Use synchrotron radiation for high-resolution crystallography to detect subtle conformational differences .
Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?
- Directed Functionalization :
- Meta-Directing Effects : The fluorine atom directs electrophiles (e.g., nitration) to the meta position relative to the methoxy group.
- Protecting Groups : Temporarily protect the ester group (e.g., silylation) to avoid unwanted side reactions .
Q. How can computational and experimental data be combined to predict biological activity?
- Workflow :
QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from enzyme inhibition assays.
In Vitro Validation : Test synthesized derivatives against cancer cell lines (e.g., MCF-7) and compare IC₅₀ values with computational predictions .
- Example : Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced cytotoxicity, aligning with QSAR predictions .
Key Research Gaps and Future Directions
- Synthetic Challenges : Improve yields in fluorination steps using flow chemistry .
- Structural Dynamics : Study conformational flexibility via variable-temperature NMR and molecular dynamics simulations .
- Biological Targets : Explore interactions with emerging targets (e.g., SARS-CoV-2 main protease) using fragment-based drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
